molecular formula C11H16ClNO B2801948 N,8-Dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride CAS No. 2418667-56-6

N,8-Dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride

Cat. No.: B2801948
CAS No.: 2418667-56-6
M. Wt: 213.71
InChI Key: NZUKRNARYKKRGS-UHFFFAOYSA-N
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Description

N,8-Dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride is a functionalized chromen derivative offered for investigative purposes in chemical and pharmaceutical research. Chromen and dihydrochromen scaffolds are recognized as privileged structures in medicinal chemistry, frequently serving as key cores in the synthesis of biologically active molecules . Researchers are exploring this compound as a potential synthetic intermediate or precursor for developing novel therapeutic agents. Its specific research applications and detailed mechanism of action are currently under investigation. Scientists are actively studying its profile to elucidate its full potential in [ describe specific research areas, e.g., neuroscience, oncology ] research. This compound is provided to enable further exploration and characterization within a controlled laboratory environment.

Properties

IUPAC Name

N,8-dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-8-4-3-5-9-10(12-2)6-7-13-11(8)9;/h3-5,10,12H,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUKRNARYKKRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(CCO2)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,8-Dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride typically involves the reaction of 2,2-dimethyl-3,4-dihydro-2H-chromen-4-ylamine with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N,8-Dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of substituted chromene compounds .

Scientific Research Applications

N,8-Dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N,8-Dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation, but it is believed that the compound can influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between N,8-dimethyl-3,4-dihydro-2H-chromen-4-amine; hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features Source
N,8-Dimethyl-3,4-dihydro-2H-chromen-4-amine; hydrochloride C₁₁H₁₆ClNO 285.36 N-Me, 8-Me Enhanced lipophilicity due to dual methyl groups
(4R)-8-Methyl-3,4-dihydro-2H-chromen-4-amine; hydrochloride C₁₀H₁₄ClNO 215.68 8-Me (no N-Me) Reduced lipophilicity vs. target compound
(R)-8-Fluorochroman-4-amine hydrochloride C₉H₁₀ClFNO 203.64 8-F (no N-Me) Electronegative F enhances metabolic stability
(4S)-5,8-Difluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride C₉H₁₀ClF₂NO 221.63 5-F, 8-F Dual fluorination increases polarity
6-Bromo-N-methyl-3,4-dihydro-2H-chromen-4-amine hydrochloride C₁₀H₁₂BrClNO 301.57 6-Br, N-Me Bromine increases molecular volume and hydrophobicity
(4S)-6-Isopropyl-3,4-dihydro-2H-chromen-4-amine hydrochloride C₁₂H₁₈ClNO 227.73 6-isopropyl Steric bulk may hinder receptor binding
(4R)-7,8-Dimethyl-3,4-dihydro-2H-chromen-4-amine hydrochloride C₁₁H₁₆ClNO 285.36 7-Me, 8-Me Additional methyl group enhances lipophilicity

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The dual methyl groups (N-Me and 8-Me) in the target compound increase lipophilicity compared to analogs with single methyl or halogen substituents .
  • Steric Effects :
    • Bulky substituents like 6-isopropyl () or 7,8-dimethyl () may hinder interactions with biological targets, whereas smaller groups (e.g., 8-Me) balance lipophilicity and steric accessibility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing N,8-Dimethyl-3,4-dihydro-2H-chromen-4-amine hydrochloride with high purity?

  • Methodology : The compound is typically synthesized via cyclization of a substituted chromene precursor under controlled conditions. Key steps include:

  • Precursor preparation : Starting with 8-methylchromen-4-one, introduce an amine group via reductive amination using sodium cyanoborohydride or catalytic hydrogenation .
  • Salt formation : React the free base with hydrochloric acid in anhydrous ethanol to form the hydrochloride salt, ensuring stoichiometric equivalence for high yield .
  • Purification : Use recrystallization (e.g., ethanol/water mixture) or column chromatography (silica gel, chloroform/methanol eluent) to isolate the pure product. Monitor purity via TLC (Rf ~0.5 in 9:1 CHCl₃:MeOH) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 6.8–7.2 (aromatic protons), δ 4.1–4.3 (C4-amine proton), and δ 2.2 (N-methyl singlet). ¹³C NMR confirms the chromen backbone and methyl groups .
  • HPLC : Use a C18 column (70:30 water/acetonitrile + 0.1% TFA) with UV detection at 254 nm. Purity >98% is ideal for pharmacological studies .
  • Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 195.2 (free base) and [M+Cl]⁻ at m/z 231.7 (hydrochloride) .

Q. What solubility and storage conditions are optimal for this compound?

  • Solubility : Soluble in polar solvents (water, DMSO, ethanol) due to the hydrochloride salt. Aqueous solubility is ~50 mg/mL at 25°C. For in vitro studies, prepare stock solutions in DMSO (10 mM) .
  • Storage : Store at 4°C in airtight, light-protected containers to prevent hydrolysis. Long-term stability (>6 months) requires desiccation (silica gel) .

Advanced Research Questions

Q. How does stereochemistry at the 4-position influence pharmacological activity?

  • Key findings :

  • The (4R)-enantiomer exhibits higher binding affinity to serotonin receptors (e.g., 5-HT₁A, Ki = 120 nM) compared to the (4S)-form (Ki = 450 nM), based on molecular docking and radioligand assays .
  • Experimental design : Synthesize enantiomers via chiral resolution (e.g., using tartaric acid derivatives) and compare activity in receptor-binding assays. Circular dichroism (CD) confirms enantiomeric purity .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Case example : Discrepancies in IC₅₀ values for MAO-B inhibition (5–50 μM across studies) may arise from:

  • Purity variations : Impurities (e.g., residual solvents) can artifactually modulate enzyme activity. Validate via HPLC-MS .
  • Assay conditions : Adjust pH (7.4 vs. 6.8) or temperature (25°C vs. 37°C) to mimic physiological environments. Use standardized protocols (e.g., Amplex Red assay) .

Q. How to design stability studies under varying pH and temperature?

  • Methodology :

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC .
  • Kinetic analysis : Calculate degradation rate constants (k) using first-order kinetics. Activation energy (Ea) is derived from Arrhenius plots for shelf-life prediction .

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